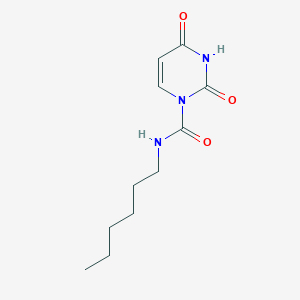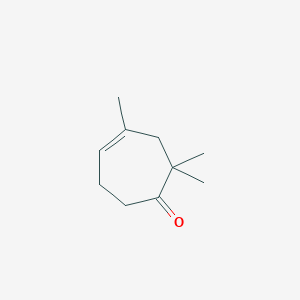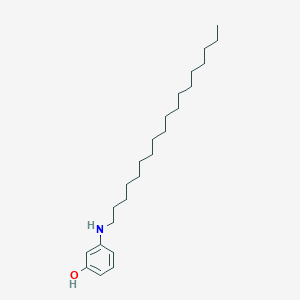
3-(Octadecylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octadecylamino)phenol: is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is particularly notable for its long octadecyl chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octadecylamino)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with octadecylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the substitution process . The general reaction scheme can be represented as follows:
[ \text{C}6\text{H}4\text{OHX} + \text{C}{18}\text{H}{37}\text{NH}_2 \rightarrow \text{C}6\text{H}4\text{OHNH}\text{C}{18}\text{H}{37} + \text{HX} ]
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Octadecylamino)phenol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Na₂Cr₂O₇, KMnO₄, acidic conditions.
Reduction: NaBH₄, mild conditions.
Substitution: HNO₃ (nitration), H₂SO₄ (sulfonation), Cl₂/Br₂ (halogenation).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
Chemistry: 3-(Octadecylamino)phenol is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs with antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its long alkyl chain provides desirable properties such as hydrophobicity and surface activity .
Mechanism of Action
The mechanism of action of 3-(Octadecylamino)phenol involves its interaction with cellular membranes and proteins. The long octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the phenolic group can interact with proteins, leading to denaturation and inhibition of enzymatic activity . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with a hexyl chain, used as an antiseptic.
Butylated Hydroxytoluene (BHT): A phenolic antioxidant used in food preservation.
Uniqueness: 3-(Octadecylamino)phenol is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring surface activity and membrane disruption .
Properties
CAS No. |
63966-09-6 |
|---|---|
Molecular Formula |
C24H43NO |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
3-(octadecylamino)phenol |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-23-19-18-20-24(26)22-23/h18-20,22,25-26H,2-17,21H2,1H3 |
InChI Key |
HKPCGLYPADCMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



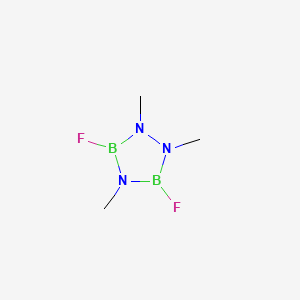
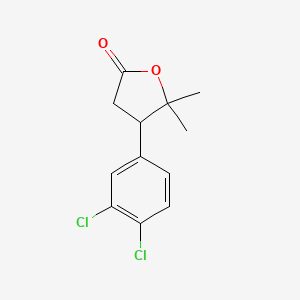
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
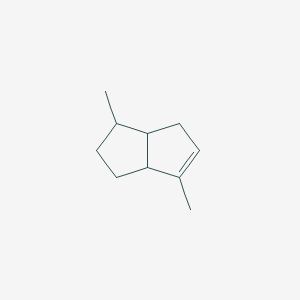
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
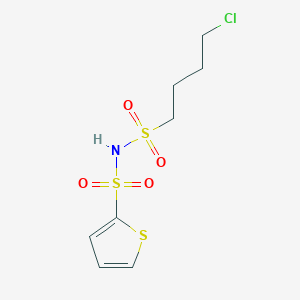
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
